molecular formula C27H32B2F6O4 B2417538 2,2'-((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 914359-47-0

2,2'-((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B2417538
CAS No.: 914359-47-0
M. Wt: 556.16
InChI Key: OIAVEBGPXYSTHX-UHFFFAOYSA-N
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Description

2,2'-((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a useful research compound. Its molecular formula is C27H32B2F6O4 and its molecular weight is 556.16. The purity is usually 95%.
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Biological Activity

2,2'-((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), commonly referred to as BPAF , is a chemical compound with significant potential in various applications due to its unique structural properties. This compound belongs to the class of boron-containing compounds and has garnered attention for its biological activity and utility in polymer chemistry.

  • Molecular Formula : C27H32B2F6O4
  • Molecular Weight : 556.15 g/mol
  • CAS Number : 914359-47-0
  • Purity : Typically >95% in commercial samples

Biological Activity

The biological activity of BPAF is primarily linked to its interactions at the molecular level, particularly in the context of polymer crosslinking and adhesive properties. Recent studies have highlighted several key areas of interest:

  • Crosslinking Agent : BPAF has been identified as an effective crosslinker for polymers. Its ability to form stable bonds enhances the mechanical properties of polymer matrices. This is particularly relevant in the development of flexible and durable materials.
  • Toxicity and Safety Profiles : Research has focused on evaluating the safety of BPAF and similar compounds. A study conducted in 2023 assessed the toxicity of bis-diazirine-based compounds, including BPAF. In vitro assays indicated that while these compounds exhibit significant crosslinking capabilities, they also necessitate careful handling due to potential cytotoxic effects at higher concentrations .
  • Applications in Material Sciences : BPAF's unique structure allows it to function as a molecular adhesive. Its fluorinated nature contributes to enhanced thermal stability and resistance to environmental degradation, making it suitable for use in demanding applications such as coatings and sealants.

Study 1: Crosslinking Efficacy

In a comparative study published in 2021, BPAF was evaluated alongside other fluorinated crosslinkers for its effectiveness in bonding polyethylene substrates. The results demonstrated that BPAF achieved a crosslinking efficiency comparable to leading alternatives while maintaining flexibility under thermal stress .

Study 2: Toxicological Assessment

A comprehensive safety evaluation performed on bis-diazirine compounds revealed that BPAF exhibited moderate cytotoxicity at elevated concentrations. The study emphasized the need for further research into its long-term effects on human health and environmental impact .

Data Table: Comparison of Biological Activity

PropertyBPAFAlternative Crosslinkers
Molecular Weight 556.15 g/molVaries (typically <600 g/mol)
Crosslinking Efficiency HighModerate to High
Cytotoxicity (IC50) Moderate at high concentrationsVaries widely
Thermal Stability ExcellentGood
Environmental Resistance HighModerate

Properties

IUPAC Name

2-[4-[1,1,1,3,3,3-hexafluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32B2F6O4/c1-21(2)22(3,4)37-28(36-21)19-13-9-17(10-14-19)25(26(30,31)32,27(33,34)35)18-11-15-20(16-12-18)29-38-23(5,6)24(7,8)39-29/h9-16H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAVEBGPXYSTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32B2F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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